Cas no 67859-73-8 ([4-[4,4-Bis[4-[bis(11-methyldodecoxy)phosphanyloxy]-5-tert-butyl-2-methylphenyl]butan-2-yl]-2-tert-butyl-5-methylphenyl] bis(11-methyldodecyl) phosphite)

[4-[4,4-Bis[4-[bis(11-methyldodecoxy)phosphanyloxy]-5-tert-butyl-2-methylphenyl]butan-2-yl]-2-tert-butyl-5-methylphenyl] bis(11-methyldodecyl) phosphite structure
67859-73-8 structure
商品名:[4-[4,4-Bis[4-[bis(11-methyldodecoxy)phosphanyloxy]-5-tert-butyl-2-methylphenyl]butan-2-yl]-2-tert-butyl-5-methylphenyl] bis(11-methyldodecyl) phosphite
CAS番号:67859-73-8
MF:C115H211O9P3
メガワット:1830.82176041603
CID:967404

[4-[4,4-Bis[4-[bis(11-methyldodecoxy)phosphanyloxy]-5-tert-butyl-2-methylphenyl]butan-2-yl]-2-tert-butyl-5-methylphenyl] bis(11-methyldodecyl) phosphite 化学的及び物理的性質

名前と識別子

    • (1-methylpropan-1-yl-3-ylidene)tris[2-tert-butyl-5-methyl-p-phenylene]tris[di(isotridecyl)phosphine]
    • (1-Methylpropan-1-yl-3-ylidene)tris(2-tert-butyl-5-methyl-p-phenylene)tris(di(isotridecyl)phosphine)
    • [4-[1,3-bis[4-[bis(11-methyldodecoxy)phosphanyloxy]-5-tert-buty
    • Phosphorous acid, (1-methyl-1-propanyl-3-ylidene)tris(2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene) hexaisotridecyl ester
    • Phosphorous acid, P,P',P''-((1-methyl-1-propanyl-3-ylidene)tris(2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene)) P,P,P',P',P'',P''-hexaisotridecyl ester
    • [4-[4,4-Bis[4-[bis(11-methyldodecoxy)phosphanyloxy]-5-tert-butyl-2-methylphenyl]butan-2-yl]-2-tert-b
    • [4-[4,4-Bis[4-[bis(11-methyldodecoxy)phosphanyloxy]-5-tert-butyl-2-methylphenyl]butan-2-yl]-2-tert-butyl-5-methylphenyl] bis(11-methyldodecyl) phosphite
    • インチ: 1S/C115H211O9P3/c1-93(2)74-62-50-38-26-32-44-56-68-80-116-125(117-81-69-57-45-33-27-39-51-63-75-94(3)4)122-110-87-100(14)103(90-107(110)113(17,18)19)99(13)86-106(104-91-108(114(20,21)22)111(88-101(104)15)123-126(118-82-70-58-46-34-28-40-52-64-76-95(5)6)119-83-71-59-47-35-29-41-53-65-77-96(7)8)105-92-109(115(23,24)25)112(89-102(105)16)124-127(120-84-72-60-48-36-30-42-54-66-78-97(9)10)121-85-73-61-49-37-31-43-55-67-79-98(11)12/h87-99,106H,26-86H2,1-25H3
    • InChIKey: LRHFUSALKUBATA-UHFFFAOYSA-N
    • ほほえんだ: P(OCCCCCCCCCCC(C)C)(OCCCCCCCCCCC(C)C)OC1=CC(C)=C(C=C1C(C)(C)C)C(C1=C(C)C=C(C(=C1)C(C)(C)C)OP(OCCCCCCCCCCC(C)C)OCCCCCCCCCCC(C)C)CC(C)C1=C(C)C=C(C(=C1)C(C)(C)C)OP(OCCCCCCCCCCC(C)C)OCCCCCCCCCCC(C)C

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 9
  • 重原子数: 127
  • 回転可能化学結合数: 86
  • 複雑さ: 2230
  • トポロジー分子極性表面積: 83.1

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